molecular formula C18H16N2O2S B2820238 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide CAS No. 19350-74-4

4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide

Cat. No.: B2820238
CAS No.: 19350-74-4
M. Wt: 324.4
InChI Key: UATKKUXPHAFHLV-CPNJWEJPSA-N
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Description

4-Methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalene-2-carboxaldehyde in the presence of hydrazine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding, which can be explored in biochemistry research.

  • Medicine: It could be investigated for its therapeutic properties, including potential use in drug development.

  • Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Naphthalene-2-carboxaldehyde

  • 4-methylbenzenesulfonyl chloride

  • Hydrazine

Uniqueness: 4-Methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide is unique due to its specific structure and potential applications. While similar compounds may share some structural features, the presence of the sulfonohydrazide group and the naphthalene-2-ylmethylene moiety contribute to its distinct properties and reactivity.

Properties

IUPAC Name

4-methyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-14-6-10-18(11-7-14)23(21,22)20-19-13-15-8-9-16-4-2-3-5-17(16)12-15/h2-13,20H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATKKUXPHAFHLV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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